1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

Catalog No.
S6443683
CAS No.
1196125-36-6
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

CAS Number

1196125-36-6

Product Name

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

IUPAC Name

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5,13H,1,6-7H2

InChI Key

HGVFOEOKKSUVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)O

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is a cyclic organic compound with the molecular formula C14H13NO and a CAS number of 23989-03-5. It appears as a white crystalline solid, melting at approximately 160°C and boiling around 395°C. This compound is characterized by its unique structure, featuring a cyclobutane ring substituted with a hydroxyl group and a nitrile group, which contributes to its diverse chemical properties and biological activities. The compound is relatively insoluble in water but dissolves well in organic solvents like ethanol and methanol, making it suitable for various applications in scientific research and industry.

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can undergo several chemical transformations, including:

  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, allowing for further functionalization.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction Reactions: The compound can be reduced to amines or alcohols, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

This compound exhibits a broad spectrum of biological activities. Research has indicated that it possesses:

  • Antioxidant Properties: It can scavenge free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation, making it relevant for therapeutic applications.
  • Anti-tumor Activity: Studies suggest that it may inhibit tumor cell proliferation, indicating potential uses in cancer therapy.
  • Neuroprotective Effects: There is emerging evidence that it could play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile involves several steps:

  • Cyclization of Ketones: Starting materials undergo cyclization reactions to form the cyclobutane structure.
  • Acid-Catalyzed Condensation: This step involves the formation of carbon-carbon bonds through condensation reactions facilitated by acidic conditions.
  • Nucleophilic Addition of Cyanide: A cyanide ion is introduced to form the nitrile functional group at the appropriate position on the cyclobutane ring.

Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile has significant potential across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting cancer and neurodegenerative diseases.
  • Food Industry: Due to its antioxidant properties, it may be used as a natural preservative or additive.
  • Cosmetics: The compound can be incorporated into formulations aimed at reducing oxidative stress on skin cells.

Several compounds share structural similarities with 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-chlorophenyl)cyclobutane-1-carbonitrileChlorine substitutionExhibits different reactivity due to chlorine
1-(4-nitrophenyl)cyclopentanecarbonitrileNitro group instead of hydroxylPotentially different biological activity
1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrileBromo and methoxy substitutionsVariation in solubility and reactivity

These compounds highlight the diversity within cyclobutane derivatives while emphasizing the unique properties of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile due to its specific functional groups .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-25

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